Eribulin Mesylate is a synthetic analog of Halichondrin B, a natural product originally isolated from the marine sponge Halichondria okadai [ [] ]. It is a microtubule dynamics inhibitor belonging to the halichondrin class of antineoplastic agents [ [] ]. Eribulin Mesylate is a simplified and more stable version of the complex Halichondrin B, retaining its bioactive properties [ [] ]. In scientific research, Eribulin Mesylate is primarily used for studying microtubule dynamics and its role in various cellular processes, including cell division, migration, and intracellular transport.
Eribulin mesylate is a synthetic derivative of a natural product, halichondrin B, originally isolated from marine sponges. It is classified as a microtubule dynamics inhibitor and is primarily used in cancer treatment, particularly for metastatic breast cancer and liposarcoma. The compound is recognized for its unique mechanism of action and structural complexity, which has made it a focal point in synthetic organic chemistry and pharmaceutical research.
Eribulin mesylate is derived from the marine sponge Halichondria okadai. It belongs to the class of compounds known as halichondrins, which are characterized by their polycyclic ether structures. The mesylate form enhances its solubility and stability for pharmaceutical applications. Eribulin mesylate is classified under the antineoplastic agents due to its ability to inhibit cancer cell proliferation by disrupting microtubule dynamics.
The synthesis of eribulin mesylate has evolved significantly over the years, with various strategies developed to improve yield and efficiency. Key methods include:
The total synthesis typically involves multiple steps including:
Eribulin mesylate has a complex molecular structure characterized by multiple stereocenters and cyclic ether components. Its molecular formula is , with a molecular weight of approximately 421.54 g/mol.
The structure includes several distinct functional groups:
Eribulin mesylate undergoes various chemical reactions during its synthesis:
These reactions are carefully controlled to ensure high yields and selectivity, often employing catalysts or specific reaction conditions to optimize outcomes.
Eribulin mesylate functions primarily by inhibiting microtubule dynamics, leading to cell cycle arrest in the metaphase phase. This action disrupts normal mitotic processes, ultimately inducing apoptosis in rapidly dividing cancer cells. The compound binds to tubulin, preventing its polymerization into microtubules, thus destabilizing the mitotic spindle formation necessary for cell division.
Research indicates that eribulin's mechanism involves:
Eribulin mesylate is described as a sterile, clear, colorless solution when formulated for injection. It is soluble in various organic solvents but shows limited solubility in non-polar solvents.
Key chemical properties include:
Relevant analytical methods used for characterizing eribulin include mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography .
Eribulin mesylate is primarily used in oncology as a treatment option for:
Its unique mechanism has also prompted research into potential applications against other malignancies, making it a subject of ongoing clinical studies aimed at expanding its therapeutic use beyond current indications.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3